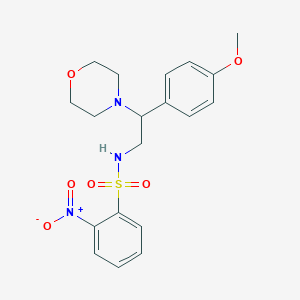

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-16-8-6-15(7-9-16)18(21-10-12-28-13-11-21)14-20-29(25,26)19-5-3-2-4-17(19)22(23)24/h2-9,18,20H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKDGZALCTHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C13H12N2O5S

- Molecular Weight : 308.31 g/mol

- Structure : The compound features a sulfonamide group, a nitro group, and a morpholinoethyl side chain, which contribute to its biological properties.

The biological activity of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), thereby inducing apoptosis in cancer cells. Additionally, the sulfonamide moiety may enhance the compound's ability to inhibit certain enzymes that are critical for tumor growth.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : Studies indicate that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound has shown efficacy in inhibiting cell proliferation and promoting cell death through mechanisms involving ROS generation and mitochondrial dysfunction.

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression. This inhibition can lead to altered cellular metabolism and reduced energy production, further contributing to its anticancer effects.

Case Studies and Research Findings

- In Vitro Studies : In a series of experiments conducted on human cancer cell lines, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis via caspase activation and PARP cleavage.

- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Notably, xenograft models using breast cancer cells exhibited a reduction in tumor volume by approximately 45% after treatment with N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide over four weeks.

- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that modifications to the morpholinoethyl chain could enhance potency and selectivity for specific cancer types. For instance, substituting different functional groups on the phenyl ring improved the compound's binding affinity to target proteins involved in cell survival pathways.

Data Table: Biological Activity Summary

| Activity Type | Description | Observed Effect |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50: 5-15 µM |

| Enzyme Inhibition | Inhibits metabolic enzymes | Reduced tumor growth |

| Structural Modifications | Enhances potency/selectivity | Improved binding |

Vergleich Mit ähnlichen Verbindungen

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (CAS RN: 171414-16-7)

- Structure: Simplifies the target compound by replacing the morpholinoethyl group with a benzyl substituent.

- Molecular Formula : C₁₄H₁₄N₂O₅S (MW: 322.33 g/mol) vs. the target compound’s estimated formula C₁₉H₂₂N₄O₅S (MW: ~418.47 g/mol).

- The nitro group’s electron-withdrawing effects may dominate in both compounds, but the morpholinoethyl group in the target could enhance solubility via its polar oxygen and nitrogen atoms .

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide (CAS: 941986-25-0)

- Structure: Replaces the 4-methoxyphenyl and morpholino groups with dimethylaminophenyl and methylpiperazinyl substituents.

- Molecular Formula : C₂₁H₂₉N₅O₄S (MW: 447.6 g/mol).

- The methylpiperazine introduces a basic nitrogen, which may improve membrane permeability or binding to cationic targets (e.g., enzymes or receptors) .

4-Cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide (CAS: 496015-11-3)

- Structure: Shares the morpholinoethylamine group but replaces the nitrobenzenesulfonamide with a cyclohexylbenzenesulfonamide.

- The absence of a nitro group reduces electron-withdrawing effects, which may stabilize the sulfonamide moiety .

Functional Group Analysis

Methoxyphenyl Group

- Present in the target compound and analogs like N-(4-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide ().

- Role : Electron-donating via the methoxy group, enhancing aromatic ring stability and directing electrophilic substitution.

Morpholinoethyl Group

- Found in compounds such as UR-12 () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ().

- Role : Increases solubility through polar interactions and may act as a hydrogen-bond acceptor in target binding.

Nitrobenzenesulfonamide

- Common in analogs like N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.